tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate
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Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate: is an organic compound with the molecular formula C12H21NO5. It is also known as N-Boc-2-aminoacetaldehyde. This compound is commonly used as a building block in organic synthesis due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate typically involves the protection of the amine group, followed by the reaction with tert-butyl chloroformate and 2-oxoethylamine. The general steps are as follows:
- Protect the amine group of 2-oxoethylamine with tert-butylamine to form tert-butyl N-(2-aminoethyl)carbamate.
- Add sodium bicarbonate to a solution of tert-butyl N-(2-aminoethyl)carbamate in dichloromethane to form the tert-butoxycarbonyl (Boc) protected amine tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-aminoethyl)carbamate.
- Add tert-butyl chloroformate to the Boc-protected amine solution to form this compound.
- Extract the product with diethyl ether and dry over anhydrous sodium sulfate.
- Purify the product by column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the production rate and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals and potential chemotherapeutic agents.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate involves its reactivity as a protected amine. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various chemical reactions, targeting specific molecular pathways and interactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- N-Boc-1,6-hexanediamine
- N-Boc-ethylenediamine
Comparison: tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate is unique due to its specific structure, which includes both a Boc-protected amine and an oxoethyl group. This dual functionality allows for versatile reactivity and makes it a valuable building block in organic synthesis. Similar compounds may have different protective groups or lack the oxoethyl functionality, limiting their reactivity and applications .
Properties
CAS No. |
155089-06-8 |
---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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